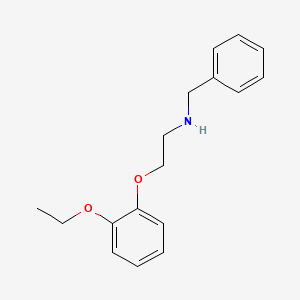

N-benzyl-2-(2-ethoxyphenoxy)ethanamine

描述

属性

IUPAC Name |

N-benzyl-2-(2-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-19-16-10-6-7-11-17(16)20-13-12-18-14-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJMJOOOLKOGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652455 | |

| Record name | N-Benzyl-2-(2-ethoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434312-10-4 | |

| Record name | N-Benzyl-2-(2-ethoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches to the Synthesis of N-benzyl-2-(2-ethoxyphenoxy)ethanamine

The synthesis of this compound is a multi-step process that hinges on the effective formation of its core components: the 2-(2-ethoxyphenoxy)ethylamine backbone and the subsequent attachment of the benzyl (B1604629) group. The strategic selection of synthetic routes and reaction conditions is paramount to achieving high yields and purity.

Synthesis of 2-(2-Ethoxyphenoxy)ethylamine Precursors

The formation of the 2-(2-ethoxyphenoxy)ethylamine precursor is a critical initial step. Two classical and effective methods for this are the Williamson ether synthesis followed by an amination reaction, such as the Gabriel synthesis, or the hydrolysis of a corresponding acetamide.

One common approach involves the reaction of 2-ethoxyphenol (B1204887) with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, under basic conditions to form 1-(2-haloethoxy)-2-ethoxybenzene. This Williamson ether synthesis is a well-established method for forming ether linkages. lscollege.ac.inbyjus.commasterorganicchemistry.com The subsequent conversion of the resulting halide to an amine can be achieved through various methods, including the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com This approach prevents the over-alkylation often seen with direct amination using ammonia.

Another viable route is through the synthesis and subsequent hydrolysis of N-[2-(2-ethoxyphenoxy)ethyl]acetamide. This method involves the reaction of 2-ethoxyphenol with 2-chloroacetamide in the presence of a base to form the acetamide intermediate. Subsequent hydrolysis of the amide, typically under acidic or basic conditions, yields the desired 2-(2-ethoxyphenoxy)ethylamine. nih.govnih.gov

| Precursor Synthesis Method | Key Reagents | Intermediate | Final Step |

| Williamson Ether Synthesis & Gabriel Synthesis | 2-ethoxyphenol, 1,2-dihaloethane, Base, Potassium phthalimide | 1-(2-haloethoxy)-2-ethoxybenzene, N-[2-(2-ethoxyphenoxy)ethyl]phthalimide | Hydrolysis or Hydrazinolysis |

| Acetamide Hydrolysis | 2-ethoxyphenol, 2-chloroacetamide, Base | N-[2-(2-ethoxyphenoxy)ethyl]acetamide | Hydrolysis |

N-Alkylation Reactions for Benzyl Moiety Introduction

With the 2-(2-ethoxyphenoxy)ethylamine precursor in hand, the introduction of the benzyl group is typically achieved through N-alkylation. This can be accomplished via two primary strategies: direct alkylation with a benzyl halide or reductive amination with benzaldehyde (B42025).

Direct N-alkylation involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can significantly influence the reaction rate and yield. google.comchemicalforums.com

Reductive amination offers an alternative and often cleaner route. This method involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. googleapis.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comchemicalbook.com The latter is often preferred as it is selective for the iminium ion over the aldehyde, allowing for a one-pot reaction. masterorganicchemistry.comchemicalbook.com

A more contemporary and environmentally benign approach is the "borrowing hydrogen" methodology, where a catalyst, often based on a transition metal, facilitates the reaction between the amine and benzyl alcohol. This process generates water as the only byproduct. masterorganicchemistry.com

| N-Alkylation Method | Benzyl Source | Key Reagents/Catalysts |

| Direct Alkylation | Benzyl halide (e.g., benzyl chloride) | Base (e.g., K₂CO₃, Et₃N) |

| Reductive Amination | Benzaldehyde | Reducing agent (e.g., NaBH₄, NaBH₃CN) |

| "Borrowing Hydrogen" | Benzyl alcohol | Transition metal catalyst (e.g., Ni, Pd, Ru, Ir) |

Comparative Analysis of Reaction Conditions and Catalyst Systems

The efficiency of the N-alkylation step is highly dependent on the chosen catalyst system and reaction conditions. For direct alkylation with benzyl halides, the reaction is typically carried out in a polar aprotic solvent in the presence of an inorganic or organic base. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. google.com

In the case of reductive amination, the pH of the reaction medium is a critical parameter. Mildly acidic conditions are generally optimal for imine formation. The choice of reducing agent also plays a significant role, with sodium cyanoborohydride being effective under these acidic conditions. masterorganicchemistry.com

For the "borrowing hydrogen" methodology, a variety of transition metal catalysts have been explored. Nickel-based catalysts, such as Raney nickel, have been shown to be effective for the N-alkylation of amines with alcohols, though they can sometimes lead to side reactions like over-alkylation. lscollege.ac.inbyjus.com Palladium and nickel catalysts are both widely used in cross-coupling reactions, with nickel often being a more cost-effective option. nih.govacs.orgincatt.nl Iridium and Ruthenium complexes have also demonstrated high catalytic activity for this transformation. masterorganicchemistry.com

| Catalyst System | Advantages | Disadvantages |

| Nickel (e.g., Raney Ni) | Cost-effective | Can lead to over-alkylation and side reactions |

| Palladium | High activity and selectivity | Higher cost compared to nickel |

| Ruthenium/Iridium | High catalytic activity | Cost and availability of ligands |

Optimizations for Scalable Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, scalable process requires careful optimization of several parameters. For the precursor synthesis, minimizing the use of hazardous reagents and simplifying purification steps are key considerations. For instance, opting for a one-pot reductive amination for the N-alkylation step can reduce the number of unit operations. rsc.org

In the N-alkylation step, the choice of catalyst is crucial for scalability. Heterogeneous catalysts are often preferred for ease of separation and recycling. The use of continuous flow reactors can also offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. mdpi.com Solvent selection is another critical factor, with a focus on greener and more easily recoverable solvents. rsc.org Minimizing waste and maximizing atom economy are central tenets of scalable and sustainable chemical synthesis.

Chemo- and Regioselective Transformations of this compound

The reactivity of this compound is characterized by the interplay of its functional groups: the secondary amine, the ether linkage, and the two aromatic rings. This allows for a range of chemo- and regioselective transformations.

Oxidative Transformations and Reaction Product Analysis

The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions. A common transformation is the oxidative debenzylation, which cleaves the N-benzyl bond to yield 2-(2-ethoxyphenoxy)ethylamine. This can be achieved using various oxidizing agents. mdpi.comorganic-chemistry.orgresearchgate.net The mechanism often involves the formation of a bromo radical that abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is then hydrolyzed. organic-chemistry.org

The analysis of the reaction products is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the products formed. researchgate.netnih.gov For instance, in the OH-initiated oxidation of the related compound benzyl alcohol, major products include hydroxybenzyl alcohol and benzaldehyde, indicating that oxidation can occur on both the aromatic ring and the benzylic carbon. copernicus.org Similar pathways could be anticipated for this compound, potentially leading to hydroxylated aromatic rings or cleavage of the N-benzyl bond.

Reductive Pathways and Derived Amine Structures

The synthesis of this compound can be effectively achieved through reductive amination. This widely utilized method in organic synthesis involves two main steps: the formation of an imine from a primary amine and an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine. labflow.commasterorganicchemistry.com This pathway offers a controlled method for forging new nitrogen-carbon bonds, avoiding issues like multiple alkylations that can occur in other synthetic routes. masterorganicchemistry.com

In the context of synthesizing this compound, the process would commence with the reaction between 2-(2-ethoxyphenoxy)acetaldehyde and benzylamine (B48309). This condensation reaction forms the intermediate N-(2-(2-ethoxyphenoxy)ethylidene)-1-phenylmethanamine (an imine). The subsequent and crucial step is the reduction of the carbon-nitrogen double bond of the imine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common choice. labflow.comarkat-usa.org The reaction is typically performed by forming the imine first, ensuring its complete formation before introducing the reducing agent. labflow.comarkat-usa.org Alternative and milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used as they can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The general procedure involves stirring a mixture of the aldehyde and amine in a suitable solvent, such as methanol or benzene (B151609), sometimes with an acid catalyst like acetic acid, to facilitate imine formation. arkat-usa.org Once the imine is formed, the reducing agent is added to yield the final secondary amine product. This method is highly versatile and is a cornerstone for producing complex amines from simpler starting materials. labflow.com

| Reducing Agent | Typical Solvent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Common, cost-effective reagent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Selectively reduces imines over ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetonitrile | Mild reagent, often used in one-pot procedures. masterorganicchemistry.com |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Methanol, Ethanol | Catalytic hydrogenation, often results in high yields. google.com |

Nucleophilic Substitution Reactions at Aromatic or Aliphatic Centers

Nucleophilic substitution provides an alternative route to this compound. This approach typically involves an Sₙ2 reaction mechanism where a nucleophile attacks an electrophilic carbon center, displacing a leaving group. Two primary disconnection strategies can be envisioned for this target molecule.

The first strategy involves using benzylamine as the nucleophile to displace a suitable leaving group from a 2-(2-ethoxyphenoxy)ethyl derivative. For example, reacting benzylamine with 1-(2-bromoethoxy)-2-ethoxybenzene would lead to the formation of the desired product. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the aliphatic carbon atom bonded to the bromine, displacing the bromide ion.

A significant challenge with this method is the potential for overalkylation. youtube.com Because the product, this compound, is itself a secondary amine and therefore nucleophilic, it can compete with the starting benzylamine and react with another molecule of the electrophile. This would lead to the formation of a tertiary amine as an undesired byproduct. To mitigate this, reaction conditions such as using a large excess of the primary amine can be employed.

The second strategy involves the reaction of 2-(2-ethoxyphenoxy)ethanamine (B1588086) as the nucleophile with a benzyl halide, such as benzyl bromide or benzyl chloride. The mechanism is analogous, with the primary amine attacking the benzylic carbon and displacing the halide. This route also carries the risk of overalkylation, potentially forming the dibenzylated tertiary amine.

| Nucleophile | Electrophile | Leaving Group | Potential Byproduct |

| Benzylamine | 1-(2-bromoethoxy)-2-ethoxybenzene | Bromide (Br⁻) | N,N-dibenzyl-2-(2-ethoxyphenoxy)ethanamine |

| 2-(2-ethoxyphenoxy)ethanamine | Benzyl bromide | Bromide (Br⁻) | N-benzyl-N-(2-(2-ethoxyphenoxy)ethyl)benzylamine |

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

While not typically used for the primary synthesis of the amine backbone, palladium-catalyzed cross-coupling reactions are powerful tools for the advanced functionalization of the this compound scaffold. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the aromatic rings of the molecule.

One prominent application is the C-H activation/arylation of the benzyl group. The N-benzyl moiety can act as a directing group, facilitating the ortho-arylation of the phenyl ring. chu-lab.org Using a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), in the presence of an arylboronic acid derivative, it is possible to forge a new C-C bond at the position ortho to the benzylic carbon. chu-lab.org This allows for the synthesis of diarylmethane structures embedded within the larger molecule. nih.gov Such transformations can be used to modulate the steric and electronic properties of the compound.

Another relevant transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. While the primary synthesis of this compound is more efficiently done via other means, this reaction could be used to synthesize analogs. For instance, a palladium catalyst could couple an aryl halide or triflate with an appropriate amine. The development of palladacycle precatalysts, which are often more stable and highly active, has broadened the scope of these reactions, allowing them to proceed under mild conditions. mdpi.com These catalysts are particularly effective in coupling aryl chlorides with amines. mdpi.com

These advanced methods provide synthetic pathways to derivatives of this compound, which would be difficult to access through classical methods.

| Reaction Type | Catalyst System (Example) | Substrate Moiety | Potential Modification |

| C-H Arylation | Pd(OAc)₂ / Ligand | Benzyl group's phenyl ring | Introduction of a new aryl group at the ortho position. chu-lab.org |

| Hiyama Coupling | Pd Nanoparticles | Benzyl or Aryl Halide | Coupling with aryltrialkoxysilanes to form diarylmethanes. organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladacycle / Base | Aryl Halide | Synthesis of analogs by forming C-N bonds. mdpi.com |

Industrial-Scale Synthetic Considerations and Process Innovations

Translating the synthesis of this compound to an industrial scale requires careful consideration of factors beyond simple reaction yield, including cost, safety, environmental impact, and process efficiency. While batch processing is common in laboratory synthesis, continuous flow chemistry offers significant advantages for large-scale production. mdpi.com

For a synthesis route like reductive amination, industrial-scale production would focus on optimizing parameters to maximize throughput and minimize waste. This includes the selection of a cost-effective and recoverable catalyst for the hydrogenation step, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). google.com A key innovation in reductive amination processes is carrying out the initial imine formation in a water-miscible solvent and proceeding directly to hydrogenation without removing the water of reaction. google.com This simplifies the process by omitting an azeotropic distillation step, making the operation easier and less thermally stressful on the intermediate imine. google.com

Continuous manufacturing processes, utilizing flow reactors, can offer enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. mdpi.com For the synthesis of amine intermediates, continuous flow can allow for better temperature control and reduced reactor volume, minimizing the risk associated with potentially unstable reagents. mdpi.com Furthermore, implementing solvent recovery and recycling of excess reagents can significantly reduce production costs and the environmental footprint of the synthesis. mdpi.com

| Consideration | Batch Processing | Continuous Flow Processing |

| Safety | Larger volumes of reagents and solvents pose higher risks. | Smaller reaction volumes at any given time enhance safety. mdpi.com |

| Efficiency | Downtime between batches for cleaning and setup. | Uninterrupted production leads to higher throughput. |

| Heat Transfer | Less efficient, potential for localized hot spots. | High surface-area-to-volume ratio allows for superior temperature control. mdpi.com |

| Cost | Can be higher due to less efficient use of energy and materials. | Reduced solvent usage and potential for catalyst recycling can lower costs. mdpi.com |

| Consistency | Potential for batch-to-batch variability. | Tighter control over reaction parameters leads to higher consistency. |

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Methods for Definitive Molecular Structure Elucidation.

Spectroscopic techniques are fundamental in confirming the molecular structure of N-benzyl-2-(2-ethoxyphenoxy)ethanamine by probing the chemical environment of its atoms and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D Techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on both the benzyl (B1604629) and phenoxy rings, the ethoxy group protons, and the protons of the ethylamine (B1201723) backbone. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (e.g., singlets, doublets, triplets, multiplets) provide information about adjacent protons. For instance, the methylene (B1212753) protons of the benzyl group would likely appear as a singlet, while the ethylamine and ethoxy protons would show more complex splitting due to coupling with their neighbors.

Carbon-13 (¹³C) NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. In this compound, this would include separate signals for the carbons of the benzyl and phenoxy aromatic rings, the methylene carbons of the ethylamine bridge and benzyl group, and the carbons of the ethoxy group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, carbons attached to electronegative oxygen and nitrogen atoms would be shifted downfield.

Two-Dimensional (2D) NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity within the molecule. wikipedia.org A COSY spectrum shows correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the ethylamine and ethoxy fragments. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals to specific atoms in the molecular structure. wikipedia.orgugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl Aromatic Protons | 7.2-7.4 (multiplet) | 127-140 |

| Phenoxy Aromatic Protons | 6.8-7.1 (multiplet) | 110-160 |

| Benzyl CH₂ | ~3.8 (singlet) | ~54 |

| O-CH₂ (ethylamine) | ~4.1 (triplet) | ~68 |

| N-CH₂ (ethylamine) | ~3.0 (triplet) | ~49 |

| O-CH₂ (ethoxy) | ~4.0 (quartet) | ~64 |

| CH₃ (ethoxy) | ~1.4 (triplet) | ~15 |

| NH | Variable (broad singlet) | N/A |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula (C₁₇H₂₁NO₂). This technique helps to distinguish the compound from other isomers with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to confirm the connectivity of the different structural motifs. Common fragmentation pathways for this molecule would likely involve cleavage of the C-C and C-N bonds of the ethylamine bridge and the loss of the benzyl or ethoxyphenoxy groups.

Table 2: Key HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ |

| Exact Mass | 271.1572 g/mol biosynth.com |

| Common Fragment Ions | [M-C₇H₇]⁺ (loss of benzyl group), [C₇H₇]⁺ (benzyl cation), [M-C₈H₉O₂]⁺ (loss of ethoxyphenoxy group) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the IR spectrum would show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. C-H stretching vibrations from the aromatic rings and the aliphatic chains would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C bending vibrations would also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of the two aromatic rings (benzyl and phenoxy) in this compound would result in characteristic UV absorption maxima, typically in the range of 250-280 nm.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound This table presents expected absorption regions based on functional groups.

| Spectroscopic Method | Functional Group | Expected Absorption Region |

|---|---|---|

| IR Spectroscopy | N-H Stretch (secondary amine) | 3300-3500 cm⁻¹ (broad) |

| IR Spectroscopy | C-H Stretch (aromatic) | 3000-3100 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (aliphatic) | 2850-2960 cm⁻¹ |

| IR Spectroscopy | C-O Stretch (ether) | 1000-1300 cm⁻¹ |

| UV-Vis Spectroscopy | Aromatic Rings | ~250-280 nm |

Chiral Analysis and Stereochemical Assignment of this compound.

As this compound possesses a chiral center, the separation and determination of the absolute configuration of its enantiomers are critical aspects of its complete characterization.

Enantiomeric Separation Methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving successful resolution. For a compound like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides are often effective. sigmaaldrich.com The separation can be monitored using a UV detector, and the relative peak areas can be used to determine the enantiomeric excess (ee) of a sample.

Chiral Gas Chromatography (GC) can also be employed for enantiomeric separation, particularly if the compound is volatile or can be derivatized to increase its volatility. Similar to chiral HPLC, this technique uses a column with a chiral stationary phase to resolve the enantiomers.

Table 4: Methodologies for Enantiomeric Separation

| Technique | Principle | Key Considerations |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. sielc.comsielc.com | Choice of chiral stationary phase and mobile phase composition. |

| Chiral GC | Separation based on differential partitioning with a chiral stationary phase in the gas phase. | Compound volatility and thermal stability; selection of appropriate chiral column. |

Spectroscopic Techniques for Absolute Configuration Determination: X-ray Crystallography and Vibrational Circular Dichroism (VCD).

While chromatographic methods can separate enantiomers, spectroscopic techniques are required to determine their absolute configuration (i.e., whether they are the R or S enantiomer).

X-ray Crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by heavier atoms in the structure.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov Each enantiomer produces a VCD spectrum that is a mirror image of the other. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. nih.govmdpi.com VCD is particularly useful for determining the absolute configuration of chiral molecules in solution.

Table 5: Techniques for Absolute Configuration Determination

| Technique | Principle | Requirements and Applications |

|---|---|---|

| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal to produce a 3D structural model. | Requires a high-quality single crystal. Provides unambiguous determination of absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. nih.gov | Can be performed on samples in solution. Requires comparison with quantum chemical calculations for assignment. nih.govmdpi.com |

Diastereoselective Synthesis and Resolution Strategies

A plausible synthetic route could involve the reaction of 2-ethoxyphenol (B1204887) with a chiral starting material, such as an enantiomerically pure epoxide. This would be followed by the introduction of the benzylamine (B48309) moiety. Alternatively, a racemic mixture of this compound could be synthesized and then resolved into its constituent enantiomers.

Resolution strategies often employ chiral acids to form diastereomeric salts, which can then be separated by fractional crystallization. Another common method is chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers. For instance, the separation of N-benzyl-2-(2-methoxyphenoxy)ethanamine has been achieved using reverse-phase high-performance liquid chromatography (HPLC). arabjchem.orgsielc.comsielc.com

A general approach to synthesizing related compounds involves the reaction of a phenol (B47542) with a haloalkane, followed by amination. For example, the synthesis of N-benzyl-2-[4-(hexafluoro-2-hydroxy-2-propyl)-2,6-dimethylphenoxy]acetamide involves the condensation of ethyl 2-[4-(hexafluoro-2-hydroxy-2-propyl)-2,6-dimethylphenoxy]acetate with benzylamine. prepchem.com A similar strategy could be adapted for the synthesis of this compound.

Computational Chemistry Applications in Structural and Electronic Characterization

Computational chemistry provides powerful tools for understanding the three-dimensional structure, stability, and electronic properties of molecules. In the absence of extensive experimental data for this compound, computational studies on its close analogue, N-benzyl-2-(2-methoxyphenoxy)ethanamine, offer valuable insights.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its biological activity. Energy minimization studies are computational procedures used to find the most stable conformation (i.e., the one with the lowest potential energy).

For N-benzyl-2-(2-methoxyphenoxy)ethanamine, computational models can predict its three-dimensional structure. epa.gov These models indicate a flexible molecule with several rotatable bonds, leading to a variety of possible conformations. The most stable conformation is determined by a balance of steric and electronic effects. The computed properties from such studies provide a theoretical basis for understanding the molecule's behavior. nih.gov

Table 1: Computed Properties of N-benzyl-2-(2-methoxyphenoxy)ethanamine

| Property | Value |

|---|---|

| Molecular Weight | 257.33 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 8 |

| Exact Mass | 257.141579 g/mol |

| Monoisotopic Mass | 257.141579 g/mol |

| Topological Polar Surface Area | 30.5 Ų |

| Heavy Atom Count | 19 |

| Complexity | 229 |

Data sourced from PubChem CID 11821241 nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and other key electronic parameters.

For molecules similar to this compound, DFT calculations have been used to investigate their electronic structure. aun.edu.egepstem.netepstem.net These studies help in understanding the reactivity of the molecule and its potential for intermolecular interactions. The calculated HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity.

Table 2: Predicted Electronic Properties of N-benzyl-2-(2-methoxyphenoxy)ethanamine (Illustrative based on similar compounds)

| Property | Predicted Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Dipole Moment | - |

Specific values are not available in the provided search results, but these are the types of properties that would be calculated.

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of its spectra.

The prediction of 1H and 13C NMR spectra for similar compounds has been achieved using computational tools. epstem.netmdpi.com These predictions are based on the calculated electronic environment of each nucleus in the molecule. Similarly, the vibrational frequencies in an IR spectrum can be calculated, providing a theoretical spectrum that can be compared with experimental results. epstem.net While specific predicted spectra for this compound are not available, the methodology is well-established for related structures.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-benzyl-2-(2-methoxyphenoxy)ethanamine |

| 2-ethoxyphenol |

| Benzylamine |

| N-benzyl-2-[4-(hexafluoro-2-hydroxy-2-propyl)-2,6-dimethylphenoxy]acetamide |

In Vitro and Preclinical Pharmacological Research Investigations

Molecular-Level Interactions with Biological Targets

Investigations at the molecular level have sought to characterize the binding profiles and enzymatic interactions of compounds structurally analogous to N-benzyl-2-(2-ethoxyphenoxy)ethanamine. These studies provide foundational knowledge of the compound's potential biological activities.

While direct receptor binding data for this compound is not extensively available, research on closely related N-benzyl analogs, particularly within the tryptamine (B22526) and phenethylamine (B48288) classes, reveals significant interactions with serotonergic receptors. The N-benzyl group has been shown to substantially increase binding affinity at serotonin (B10506) 5-HT2 receptors. psu.edu

Studies on N-benzyltryptamine demonstrated its affinity for multiple 5-HT2 receptor subtypes. wikipedia.org Specifically, its binding affinities (Ki) were reported as 245 nM for the 5-HT2A receptor, 100 nM for the 5-HT2B receptor, and 186 nM for the 5-HT2C receptor. wikipedia.org Further research into N-benzylated 5-methoxytryptamines confirmed high affinity for the 5-HT2 receptor family, with some analogs showing subnanomolar affinity at the human 5-HT2A receptor. nih.govljmu.ac.uk The addition of the N-benzyl group can increase affinity by up to 300-fold compared to simpler N-alkyl homologs and enhance selectivity for 5-HT2A over 5-HT1A and 5-HT2C receptors. psu.edu

In functional assays measuring intracellular calcium mobilization, N-benzyltryptamine acted as an agonist, with EC50 values of 162 nM at the 5-HT2A receptor and 50 nM at the 5-HT2C receptor. wikipedia.org

Interactive Table: Receptor Binding Affinities of N-Benzyl Analogs Below is a summary of receptor binding data for N-benzyltryptamine, a structural analog.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| N-benzyltryptamine | 5-HT2A | 245 nM wikipedia.org | 162 nM wikipedia.org |

| N-benzyltryptamine | 5-HT2B | 100 nM wikipedia.org | Not Reported |

| N-benzyltryptamine | 5-HT2C | 186 nM wikipedia.org | 50 nM wikipedia.org |

Based on analog studies, the N-benzyl moiety is a key structural feature in the inhibition of certain enzymes, most notably acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.

Research on N-benzyl derivatives of tetrahydroprotoberberine alkaloids identified them as effective acetylcholinesterase inhibitors (AChEIs). frontiersin.org For instance, certain N-benzyl stepholidine derivatives exhibited significant inhibitory activity against AChE, with IC50 values of 40.6 µM and 51.9 µM. frontiersin.org Kinetic studies of other potent AChEIs, such as Donepezil (which contains a benzylpiperidine moiety), show a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitor dissociation constants (KI) for these potent compounds are significantly lower than other agents, indicating a strong inhibitory effect on AChE. nih.gov The N-benzyl group is suggested to play a role in increasing π-π stacking interactions within the ligand-binding pocket of the enzyme. frontiersin.org

Information regarding the direct inhibitory effects of this compound or its close analogs on other enzymes like lipoxygenase is limited in the current scientific literature. Lipoxygenases are enzymes involved in inflammatory pathways. nih.gov

Interactive Table: Acetylcholinesterase Inhibition by N-Benzyl Analogs This table presents the half-maximal inhibitory concentrations (IC50) for representative N-benzyl compounds against acetylcholinesterase.

| Compound | Enzyme Target | Inhibition (IC50) |

| N-benzyl stepholidine derivative 1a | Acetylcholinesterase (eelAChE) | 40.6 µM frontiersin.org |

| N-benzyl stepholidine derivative 1b | Acetylcholinesterase (eelAChE) | 51.9 µM frontiersin.org |

Molecular docking studies have been employed to understand how N-benzyl-containing ligands interact with their biological targets at an atomic level. These computational simulations provide insights into the binding poses and key interactions that drive affinity and activity.

For N-benzyl phenethylamine agonists at the 5-HT2A receptor, virtual docking into a homology model predicted that the N-benzyl moiety interacts with the amino acid residue Phe339. psu.edu This interaction was hypothesized to be a key factor in the observed high affinity and potency of this class of compounds. psu.edu

In the context of acetylcholinesterase inhibition, docking analyses of N-benzyl stepholidine derivatives suggested that the N-benzyl group enhances binding through increased π-π stacking interactions within the enzyme's active site. frontiersin.org These computational results corroborated the experimental findings that N-benzyl derivatives were more potent inhibitors than their O-benzyl counterparts, highlighting the importance of the nitrogen atom and the benzyl (B1604629) group in the interaction with AChE. frontiersin.org Docking studies on other N-benzyl compounds targeting various receptors, such as the cannabinoid receptor 1 (CB1R) and lanosterol (B1674476) 14 alpha-demethylase, have also been used to predict and rationalize their biological activities. researchgate.netsid.ir

Cellular and Subcellular Mechanistic Studies

Research into the effects of analogous compounds at the cellular level has focused on their ability to modulate ion channel function and influence neurotransmitter systems, providing a mechanistic link between molecular interactions and physiological responses.

The N-benzyl structural motif is present in compounds known to modulate the function of various ion channels. Sodium channel blockers, for instance, are a class of drugs that inhibit sodium influx through cell membranes, thereby reducing cell excitability and conduction velocity. drugbank.com Research on compounds containing an N-benzyl unit, such as N-benzyl 2-amino-3-methoxypropionamide, has demonstrated their ability to modulate Na+ currents in neuronal cells. unc.eduresearchgate.net

Furthermore, broader studies on benzylamines have shown they can significantly affect the biophysical properties of cell membranes. nih.govfrontiersin.org These compounds can alter the membrane's dipole potential, which in turn modulates the function of ion channels embedded within the lipid bilayer. For example, benzylamines were found to increase the conductance and lifetime of gramicidin (B1672133) A channels, an effect attributed to the alteration of the membrane dipole potential rather than changes in membrane stiffness. nih.govfrontiersin.org This ability to influence the lipid environment demonstrates an indirect mechanism by which such compounds can regulate the activity of membrane proteins, including ion channels.

Given the strong affinity of N-benzyl analogs for serotonin receptors, a primary area of investigation has been their effect on the serotonergic neurotransmitter system. psu.edu The serotonin system is integral to regulating a wide array of physiological and psychological processes. researchgate.net

Compounds like N-benzyltryptamine are classified as serotonin receptor modulators. wikipedia.org Their action as agonists at 5-HT2A and 5-HT2C receptors suggests they can directly mimic the effects of serotonin at these sites, leading to the activation of downstream signaling pathways such as calcium mobilization. wikipedia.orgnih.gov The interaction of N-benzyl analogs with multiple serotonin receptor subtypes indicates a broad potential to influence serotonergic transmission. researchgate.net While direct studies on neurotransmitter uptake inhibition for this compound are not available, its structural similarity to potent serotonin receptor ligands suggests that its primary mechanism within neurotransmitter systems would be through direct receptor interaction rather than by inhibiting transporter proteins.

Analysis of Intracellular Signaling Pathway Perturbations

Research into the N-benzyl-substituted phenethylamine class, to which this compound belongs, has shed light on their influence on intracellular signaling. Specifically, analogs of this compound have been identified as potent agonists at serotonin 5-HT2A and 5-HT2C receptors. The activation of these G-protein coupled receptors typically initiates a cascade of intracellular events, most notably the stimulation of phospholipase C (PLC).

Functional assays on N-benzyl phenethylamine analogs have demonstrated their ability to stimulate PLC-mediated production of inositol (B14025) phosphates (IP₁, IP₂, and IP₃). nih.gov This particular signaling pathway is a cornerstone of cellular communication, where the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by PLC results in the generation of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). These second messengers, in turn, activate protein kinase C (PKC) and mobilize intracellular calcium stores, respectively, leading to a variety of cellular responses. The efficacy of these compounds at stimulating this pathway underscores their potential to modulate a wide range of physiological processes controlled by the 5-HT2 receptor family.

Cell-Based Assays for Functional Agonism or Antagonism

Cell-based functional assays have been instrumental in characterizing the activity of N-benzyl phenethylamine analogs. These studies have consistently shown that N-benzyl substitution can significantly enhance both binding affinity and functional activity at 5-HT2A receptors compared to their parent phenethylamine compounds. nih.gov

In transiently expressed human 5-HT2A and 5-HT2C receptors in tsA cells, various N-benzyl analogs have been evaluated for their ability to stimulate inositol phosphate (B84403) formation. The results indicate that most of these compounds act as agonists, with intrinsic activities often exceeding 70% compared to the full response of serotonin. nih.gov Notably, the nature of the substituent on the N-benzyl group has been found to influence both potency and selectivity. For instance, an N-(2-hydroxybenzyl) substituent on a phenethylamine core resulted in a compound with an exceptionally high potency (EC₅₀ of 0.074 nM) and over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor in functional assays. nih.gov

Furthermore, the potential for compounds of this structural class to interact with other receptor systems, such as the sigma-2 receptor, has been explored. Functional assays based on cell viability and caspase-3 activity have been established to classify sigma-2 ligands as agonists, partial agonists, or antagonists. nih.gov While direct testing of this compound on this target is not reported, the established methodologies provide a framework for future characterization. nih.gov

Preclinical Efficacy Assessments in Relevant Biological Models

The therapeutic potential of compounds structurally related to this compound has been assessed in various preclinical models, providing proof-of-concept for their potential utility in different disease areas.

While direct studies on this compound in neuropathic pain models are lacking, the known activity of its analogs at 5-HT2A/2C receptors is relevant. These receptors are implicated in the modulation of pain perception. The development of novel phenotypic screening strategies using in vitro models is an active area of research for discovering new analgesics. nih.gov The SH-SY5Y neuroblastoma cell line, for instance, is utilized in neuroinflammatory models to study the effects of compounds on receptors involved in pain signaling, such as adrenoceptors, TRPV1, and NMDA receptors. frontiersin.org Given the serotonergic activity of N-benzyl phenethylamines, it is plausible that they could modulate neuropathic pain pathways, a hypothesis that warrants future investigation in relevant in vitro systems. nih.gov

The anticancer potential of N-benzyl analogs has been explored in several studies. For example, N⁶-benzyladenosine and its derivatives have demonstrated significant and persistent cytotoxic effects on human colon cancer cell lines, including HCT116 and DLD-1. mdpi.com These compounds were found to have an antiproliferative effect, suggesting their potential as anticancer agents. mdpi.com

In another line of research, hydroxylated biphenyl (B1667301) compounds, which share some structural similarities with the broader class of benzyl-containing molecules, have shown potent antitumor activity against malignant melanoma cells. nih.gov These compounds induced apoptosis and caused cell cycle arrest in the G2/M phase, with IC₅₀ values in the low micromolar range. nih.gov Similarly, benzyl and phenethyl analogs of makaluvamines, marine alkaloids, have exhibited pronounced antiproliferative effects against breast cancer cell lines (MCF-7) and other cancer cell lines. researchgate.net These findings, derived from structurally related compounds, suggest that the N-benzyl moiety can be a key feature for cytotoxic activity and provide a rationale for evaluating this compound in cancer cell culture models.

Recent research has highlighted the antioxidant and anti-inflammatory properties of N-benzyl-containing compounds. A study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated their capacity to act as antioxidants in various in vitro assays. mdpi.comresearchgate.net These assays included the interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl), scavenging of the ABTS•+ radical cation, and inhibition of lipid peroxidation. mdpi.comnih.gov

The anti-inflammatory activity of these analogs was assessed through their ability to inhibit soybean lipoxygenase (LOX). One of the tested nitrones, bearing a 2,4-difluorophenyl motif, was identified as a potent LOX inhibitor with an IC₅₀ value of 10 μM. mdpi.comnih.gov The study concluded that such compounds could be promising leads for addressing inflammatory diseases where oxidative stress plays a crucial role. mdpi.com The structural features of these active compounds provide a basis for investigating the potential antioxidant and anti-inflammatory effects of this compound.

Table 1: Antioxidant and Anti-inflammatory Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide Analogs mdpi.comnih.gov

| Compound | Substituent (Aryl) | DPPH Scavenging (% after 20 min) | LOX Inhibition (IC₅₀) |

| 10a | Phenyl | 57% | - |

| 10b | 4-Fluorophenyl | 64.5-81% | - |

| 10c | 2,4-Difluorophenyl | 64.5-81% | 10 μM |

| 10d | 4-Fluoro-3-methylphenyl | 64.5-81% | - |

Comprehensive Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The exploration of structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of a chemical series. For N-benzyl phenethylamines, SAR studies have revealed key structural features that govern their activity as 5-HT2A/2C agonists. nih.gov

It was initially thought that N-substitution on phenethylamines led to diminished activity. However, the introduction of an N-benzyl group, particularly with a 2-methoxy or 2-hydroxy substituent, was found to dramatically improve both binding affinity and functional activity. nih.gov The substituent at the 4-position of the phenethylamine core also plays a role, with a general trend of decreasing activity as the size of the 4-substituent increases. nih.gov The interplay between the N-benzyl substituent and the 4-substituent suggests a complex interaction within the receptor binding pocket. nih.gov

In the context of anticancer activity, SAR studies on isosteviol-based 1,3-aminoalcohols have highlighted the importance of the N-benzyl substitution for antiproliferative effects. mdpi.com The simultaneous presence of an ester function and a basic secondary amino group was found to be essential for the inhibition of cancer cell growth. mdpi.com These findings from analogous series provide a valuable framework for understanding the potential SAR of this compound and for designing future analogs with enhanced potency and selectivity.

Elucidation of Key Structural Elements for Biological Activity and Selectivity

The N-benzyl group is a critical determinant of binding affinity and functional activity at various receptors. In studies on analogous phenethylamine scaffolds, the introduction of an N-benzyl substituent has been shown to dramatically enhance binding affinity compared to simpler N-alkyl substitutions or the primary amine. nih.gov The steric and electronic properties of the benzyl ring itself can be modulated to fine-tune selectivity. For instance, substitutions on the benzyl ring can influence interactions with specific sub-pockets within a receptor binding site, leading to enhanced selectivity for one receptor subtype over another.

The phenoxyethanamine moiety serves as the central scaffold, positioning the key interacting groups in the correct spatial orientation for receptor binding. The ether linkage within this core is crucial for maintaining the appropriate conformational flexibility, allowing the molecule to adopt an optimal binding pose.

The 2-ethoxy group on the phenoxy ring plays a significant role in modulating the molecule's lipophilicity and hydrogen bonding capacity. Compared to a methoxy (B1213986) group at the same position, the ethoxy group increases lipophilicity, which can influence membrane permeability and interactions with hydrophobic regions of the receptor. Studies on related anticonvulsant N-benzyl-2-acetamidopropionamides have shown that small alkoxy substituents at a similar position are crucial for potent activity. nih.gov For example, N-benzyl-2-acetamido-3-ethoxypropionamide demonstrated potent anticonvulsant effects, highlighting the importance of the ethoxy group for biological activity. nih.gov

The interplay between these structural elements is summarized in the table below, based on findings from related compound classes.

| Structural Element | Contribution to Biological Activity and Selectivity |

| N-Benzyl Group | Significantly enhances binding affinity. Substitutions on the benzyl ring can modulate selectivity. |

| Phenoxyethanamine Core | Provides the essential scaffold for optimal spatial arrangement of interacting moieties. |

| 2-Ethoxy Group | Influences lipophilicity, membrane permeability, and hydrogen bond interactions. |

Interactive Data Table:

Rational Design and Synthesis of this compound Analogs for Enhanced Properties

The rational design of analogs of this compound aims to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability. This process involves systematic structural modifications based on the structure-activity relationships discussed previously.

A common synthetic route to this compound and its analogs is through reductive amination. This typically involves the reaction of 2-(2-ethoxyphenoxy)ethanamine (B1588086) with a substituted benzaldehyde (B42025) in the presence of a reducing agent. This method allows for the facile introduction of a wide variety of substituents on the benzyl ring to explore their impact on activity.

Key strategies in the rational design of analogs include:

Modification of the N-benzyl group: Introducing electron-donating or electron-withdrawing groups to the benzene (B151609) ring can alter the electronic properties and potential for pi-stacking interactions with the receptor.

Alteration of the Alkoxy Group: Varying the length and nature of the alkoxy group (e.g., from ethoxy to propoxy or isopropoxy) can fine-tune the lipophilicity and steric bulk of this region of the molecule.

Substitution on the Phenoxy Ring: Adding substituents to other positions on the phenoxy ring can further probe the steric and electronic requirements of the binding site.

Scaffold Hopping: Replacing the phenoxyethanamine core with other bioisosteric scaffolds can lead to novel compounds with improved properties.

The following table outlines potential analog designs and their intended therapeutic enhancements.

| Analog Design Strategy | Target Property Enhancement |

| Introduction of a para-fluoro substituent on the N-benzyl ring. | Increased metabolic stability and potential for enhanced binding affinity. |

| Replacement of the 2-ethoxy group with a 2-propoxy group. | Increased lipophilicity, potentially improving brain penetration. |

| Introduction of a second methoxy group on the phenoxy ring. | To probe for additional hydrogen bond interactions within the receptor. |

Interactive Data Table:

The synthesis of such analogs, followed by in vitro and in vivo evaluation, is a critical step in the development of new therapeutic agents with superior profiles. jchr.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov

These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs while reducing the need for extensive synthesis and testing.

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of analogs with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule.

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in these fields with the observed biological activities.

The resulting QSAR model is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA steric contour map might show a green region, indicating that bulkier substituents in that area are favored for higher activity, while a yellow region would suggest that steric bulk is detrimental.

The table below summarizes the key parameters and their significance in a hypothetical 3D-QSAR model for phenoxyethanamine derivatives.

| QSAR Parameter | Description | Implication for Drug Design |

| Steric Fields (CoMFA/CoMSIA) | Describes the spatial arrangement and bulk of the molecule. | Guides the size and shape of substituents to fit the receptor pocket. |

| Electrostatic Fields (CoMFA/CoMSIA) | Represents the distribution of positive and negative charges. | Indicates where electron-donating or withdrawing groups would be beneficial. |

| Hydrophobic Fields (CoMSIA) | Maps the lipophilic character of the molecule. | Helps in optimizing interactions with hydrophobic regions of the receptor. |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Identifies areas where hydrogen bonds can be formed. | Suggests where to place groups that can act as H-bond donors or acceptors. |

Interactive Data Table:

By integrating the insights from SAR and QSAR studies, medicinal chemists can more effectively design the next generation of this compound analogs with enhanced therapeutic potential.

Applications in Chemical and Medicinal Sciences Research

Utilization as a Synthetic Intermediate in the Preparation of Complex Pharmaceutical Active Substances (e.g., Carvedilol, Tamsulosin)

A significant application of N-benzyl-2-(2-ethoxyphenoxy)ethanamine is as a protected form of 2-(2-ethoxyphenoxy)ethanamine (B1588086) in the synthesis of pharmaceutically active ingredients. The benzyl (B1604629) group serves as a temporary protecting group for the secondary amine functionality, preventing unwanted side reactions during multi-step syntheses.

In the synthesis of Tamsulosin , an alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia, N-benzyl-2-(2-ethoxyphenoxy)ethylamine has been utilized as a key intermediate. For instance, one patented synthesis involves the condensation of 2-methoxy-5-(2-bromopropionyl)benzenesulfonamide with N-benzyl-2-(2-ethoxyphenoxy)ethylamine. hmdb.ca The resulting tertiary amine is then further processed, and the benzyl group is removed in a later step via hydrogenolysis to yield the final Tamsulosin molecule. hmdb.ca

Similarly, in the synthesis of Carvedilol , a non-selective beta-blocker used to treat heart failure and high blood pressure, the use of N-benzylated intermediates is a known strategy to minimize the formation of impurities. epa.gov While the direct precursor to Carvedilol is 2-(2-methoxyphenoxy)ethanamine, the use of its N-benzylated analog, N-benzyl-2-(2-methoxyphenoxy)ethanamine, in the coupling reaction with 4-(oxiran-2-ylmethoxy)-9H-carbazole helps to avoid the formation of dimeric impurities. epa.gov The benzyl group is subsequently removed to afford Carvedilol. This principle is directly applicable to syntheses involving this compound for related pharmaceutical targets.

Role as a Chemical Probe for Investigating Biological Pathways and Receptors

Based on available literature, there is limited specific information on the use of this compound as a chemical probe for investigating biological pathways and receptors. Its primary role appears to be as a synthetic building block rather than a tool for direct biological investigation.

Contribution to Lead Compound Identification and Optimization in Early-Stage Drug Discovery

While this compound is a component of pharmacologically active molecules like Tamsulosin, its direct contribution to lead compound identification and optimization in early-stage drug discovery, beyond its function as a protected intermediate, is not extensively documented in public domain literature. Its structural motifs, the benzylamine (B48309) and phenoxy ether, are common in many biologically active compounds, suggesting its potential as a scaffold in the design of new chemical entities. However, specific studies detailing its use in lead optimization are scarce.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for N-benzyl-2-(2-ethoxyphenoxy)ethanamine and its Derivatives

The current understanding of the biological targets of this compound is largely inferred from its structural similarity to other pharmacologically active agents. A crucial future direction is the systematic exploration and experimental validation of its interactions with a broader range of biological targets.

Initial research efforts could draw inspiration from the known pharmacology of related compounds. For instance, the structurally similar compound Tamsulosin, which contains a 2-(2-ethoxyphenoxy)ethylamine moiety, is a selective antagonist of α1-adrenergic receptors. google.com This suggests that this compound and its derivatives could also exhibit affinity for adrenergic receptors, warranting investigation into their potential as modulators of the adrenergic system for applications in conditions such as hypertension or benign prostatic hyperplasia.

Furthermore, the broader class of N-benzyl phenethylamines has been extensively studied for its potent agonist activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov This opens up a significant avenue for exploring the psychoactive and therapeutic potential of this compound derivatives in the context of neuropsychiatric disorders. High-throughput screening and radioligand binding assays against a panel of serotonin receptor subtypes would be instrumental in identifying novel lead compounds.

Beyond these established targets, emerging research should venture into uncharted territory by screening this compound and its analogs against a diverse array of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The development of derivatives with varied substitution patterns on both the benzyl (B1604629) and phenoxy rings could lead to the discovery of compounds with unique selectivity profiles and novel therapeutic applications.

Table 1: Potential Biological Targets for this compound and its Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Adrenergic Receptors | α1A, α1B, α1D, β1, β2 | Hypertension, Benign Prostatic Hyperplasia |

| Serotonin Receptors | 5-HT2A, 5-HT2C, 5-HT1A | Depression, Anxiety, Schizophrenia |

| Dopamine Receptors | D1, D2, D3 | Parkinson's Disease, Psychosis |

| Ion Channels | Sodium, Potassium, Calcium Channels | Epilepsy, Neuropathic Pain |

| Enzymes | Monoamine Oxidase (MAO), Cyclooxygenase (COX) | Depression, Inflammation |

Integration of Advanced Computational Methodologies for Predictive Modeling and Design

To expedite the discovery and optimization of lead compounds, the integration of advanced computational methodologies is indispensable. In silico approaches can provide valuable insights into the structure-activity relationships (SAR) and guide the rational design of novel derivatives with enhanced potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of potential biological targets. nih.gov By understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, researchers can design modifications to the core scaffold that are likely to improve binding affinity. For example, computational models could explore the impact of different substituents on the benzyl and phenoxy rings on the interaction with specific amino acid residues in the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies will also play a pivotal role. By correlating the physicochemical properties of a series of derivatives with their biological activities, QSAR models can be developed to predict the potency of novel, unsynthesized compounds. This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, offering insights into the stability of the binding and the conformational changes that occur upon ligand binding. nih.gov This level of detail is crucial for understanding the mechanism of action at a molecular level and for designing compounds with optimized pharmacokinetic and pharmacodynamic properties.

Table 2: Advanced Computational Methodologies for Drug Design

| Methodology | Application | Expected Outcome |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of key binding interactions and guidance for lead optimization. |

| QSAR | Correlates chemical structure with biological activity. | Predictive models for the potency of new derivatives. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding of ligand-receptor stability and conformational changes. |

| Virtual Screening | Screens large libraries of compounds against a biological target. | Identification of potential hit compounds from virtual libraries. |

| Homology Modeling | Creates a 3D model of a protein based on its amino acid sequence. | Structural models of targets for which no experimental structure is available. |

Development of Innovative Analytical and Bioanalytical Techniques for Research Quantification and Metabolite Profiling

As novel derivatives of this compound are synthesized and evaluated, the development of robust and sensitive analytical and bioanalytical methods will be paramount for their quantification and the characterization of their metabolic fate.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation, identification, and quantification of small molecules in complex matrices. sielc.com The development of specific LC-MS/MS methods for this compound and its key metabolites will be essential for pharmacokinetic studies, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a reverse-phase HPLC method with a suitable mobile phase, such as acetonitrile (B52724) and water with a formic acid modifier for MS compatibility, could be optimized for this purpose. sielc.com

Gas chromatography-mass spectrometry (GC-MS) represents another valuable technique, particularly for the analysis of volatile derivatives. researchgate.net Derivatization of the parent compound and its metabolites may be necessary to improve their volatility and chromatographic behavior.

Table 3: Analytical and Bioanalytical Techniques

| Technique | Application | Advantages |

| HPLC-MS/MS | Quantification in biological fluids (plasma, urine). | High sensitivity, selectivity, and specificity. |

| GC-MS | Analysis of volatile compounds and metabolites. | Excellent chromatographic resolution for complex mixtures. |

| HRMS | Structural elucidation of unknown metabolites. | Accurate mass measurements for unambiguous identification. |

| NMR Spectroscopy | Definitive structural confirmation of the parent compound and metabolites. | Provides detailed structural information. |

| Immunoassays | High-throughput screening of large sample numbers. | Rapid and cost-effective for specific analytes. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-(2-ethoxyphenoxy)ethanamine, and how can purity be optimized?

- Methodology : Reductive amination is a primary method. For example, benzaldehyde and 2-(piperazin-1-yl)ethanamine can be reacted under hydrogen gas using a Pd/NiO catalyst (1.1 wt%) at 25°C for 10 hours, yielding 98% isolated purity after filtration and evaporation . Solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine with carbodiimide) are critical for minimizing byproducts .

- Purity Optimization : Use column chromatography or preparative HPLC, guided by NMR (e.g., δ 7.25–7.43 ppm for aromatic protons) and HR-MS (e.g., [M+H]⁺ calcd: 319.1761) .

Q. How can structural isomers of this compound be distinguished analytically?

- Methodology : Employ high-resolution mass spectrometry (HR-MS) and ¹³C-NMR to resolve positional isomers. For example, δ 20.6–147.8 ppm in ¹³C-NMR distinguishes substituent positions on the benzyl or ethoxyphenoxy groups . LC-MS/MS with collision-induced dissociation (CID) can further differentiate fragmentation patterns of isomers .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste should be segregated and disposed via certified hazardous waste services. Avoid skin contact due to potential amine reactivity .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield of reductive amination for this compound?

- Experimental Design : Compare Pd/NiO (98% yield in dichloromethane at 25°C) vs. WSC/triethylamine (lower yields in polar aprotic solvents) . Kinetic studies under varying H₂ pressures (1–5 atm) and temperatures (20–50°C) can optimize catalytic efficiency.

Q. What computational methods are suitable for predicting the pharmacological activity of derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. Pair with molecular docking against targets like serotonin receptors, leveraging structural analogs (e.g., NBOMe derivatives) . Experimental validation via in vitro receptor binding assays is critical .

Q. How can data contradictions in spectral characterization be resolved?

- Case Study : Conflicting HR-MS peaks may arise from isotopic patterns or adducts. Use isotopic abundance calculators (e.g., m/z 319.1761 vs. 319.1810 observed) . For NMR, compare experimental shifts with simulated spectra (e.g., ORTEP-III for crystallographic validation) .

Q. What strategies mitigate challenges in synthesizing hydrochloride salts of this compound?

- Methodology : Acidify the free base with HCl in anhydrous ether, followed by recrystallization in ethanol/water. Monitor via Cl⁻ ion chromatography (e.g., IUPAC name: N-benzyl-2-(4-methoxyphenyl)ethanamine hydrochloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。